molecular formula C22H31N3O7S B2804102 N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-60-2

N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2804102
CAS RN: 872881-60-2
M. Wt: 481.56
InChI Key: LNHJESFQCGDHBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cycloheptyl group, an oxazinan ring, and a dihydrobenzo[b][1,4]dioxin moiety. These functional groups could potentially impart interesting chemical and physical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the oxazinan ring and the dihydrobenzo[b][1,4]dioxin moiety could potentially result in interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxazinan ring could potentially undergo ring-opening reactions . The dihydrobenzo[b][1,4]dioxin moiety could also participate in various reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact its solubility in various solvents .

Scientific Research Applications

Enzyme Inhibition and Anticancer Potential

  • Research into isatin 1,2,3-triazoles, structurally related to the compound due to the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, identified potent inhibitors against caspase-3, an enzyme relevant to apoptosis. This suggests potential research avenues in developing anticancer agents (Yang Jiang & Trond Vidar Hansen, 2011).

Antioxidant and Antimicrobial Activities

  • A study on sulfonamides incorporating a benzodioxane and acetamide moiety, similar to the query compound, found significant enzyme inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. The research indicates potential applications in addressing metabolic disorders and Alzheimer's disease (M. Abbasi et al., 2019).

Synthesis and Chemical Properties

  • Investigations into the synthesis of compounds featuring a 2,3-dihydrobenzo[1,4]dioxin moiety, akin to the core structure of the query compound, have expanded knowledge on chemical reactions and potential applications in drug development and material science (B. Gabriele et al., 2006).

Computational and Molecular Docking Studies

  • A computational study on Uracil-5-Tertiary Sulfonamides, sharing a structural resemblance in the use of sulfonyl groups and heterocyclic components, emphasized the importance of such compounds in drug design, particularly for their pharmacokinetic properties and potential as antimalarial agents (G. Gaurav & K. R. Krishna, 2021).

Potential Antioxidant Activity

  • The evaluation of cyclic dipeptidyl ureas, which could be considered conceptually related to the query compound due to the involvement of urea linkages and cyclic structures, for antioxidant activity. This research underscores the broader potential of these compounds in therapeutic applications, particularly concerning oxidative stress (Guadalupe Firpo et al., 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

N'-cycloheptyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O7S/c26-21(22(27)24-16-6-3-1-2-4-7-16)23-15-20-25(10-5-11-32-20)33(28,29)17-8-9-18-19(14-17)31-13-12-30-18/h8-9,14,16,20H,1-7,10-13,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHJESFQCGDHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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